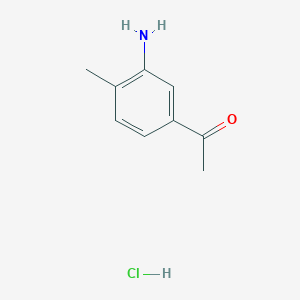

1-(3-Amino-4-methylphenyl)ethanone hydrochloride

Description

1-(3-Amino-4-methylphenyl)ethanone hydrochloride is an aromatic ketone derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the 3-position, a methyl group (-CH₃) at the 4-position, and an acetyl group (-COCH₃) at the 1-position, forming a hydrochloride salt to enhance solubility and stability. The molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol (inferred from structural analogs like 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride, which shares the same formula) .

Properties

IUPAC Name |

1-(3-amino-4-methylphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBKKLMPHRHDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-methylphenyl)ethanone hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-methylacetophenone with hydrochloric acid. The reaction typically takes place under controlled temperature conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

- Dissolve 3-amino-4-methylacetophenone in an appropriate solvent such as ethanol.

- Add hydrochloric acid to the solution while maintaining the temperature at around 0-5°C.

- Stir the mixture for a specific duration to allow the formation of the hydrochloride salt.

- Filter the resulting precipitate and wash it with cold ethanol to obtain the pure product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems for temperature control, mixing, and filtration ensures consistent product quality.

Chemical Reactions Analysis

Diazotization and Azo Coupling

The primary amine group undergoes diazotization in acidic conditions (HCl/NaNO₂ at 0–5°C), forming a diazonium salt. This intermediate couples with electron-rich aromatic compounds (e.g., phenols or amines) to yield azo dyes. For example:

-

Reaction : Diazonium salt formation followed by coupling with β-naphthol produces a bright orange azo compound .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaNO₂, HCl | 0–5°C, acidic medium | Diazonium salt | – |

| β-Naphthol, sodium acetate | RT, pH 8–9 | 4-Methyl-3-(phenyldiazenyl)acetophenone | ~60% |

Electrophilic Aromatic Substitution

The amino group activates the aromatic ring toward electrophilic substitution, directing incoming groups to the ortho and para positions relative to itself. The methyl group further influences regioselectivity.

Example: Nitration

-

Reagents : HNO₃/H₂SO₄ (nitrating mixture)

-

Product : 3-Amino-4-methyl-5-nitroacetophenone hydrochloride .

-

Position : Nitration occurs preferentially at the para position to the amino group .

Reduction of the Ketone Group

The ketone moiety can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation Reactions

The amino group is susceptible to oxidation, forming nitroso or nitro derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄). The ketone group remains stable under mild oxidation .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, heat | 3-Nitroso-4-methylacetophenone |

| CrO₃ | Acetic acid, RT | 3-Nitro-4-methylacetophenone |

Schiff Base Formation

The ketone reacts with primary amines (e.g., hydrazine) to form hydrazones, which are intermediates in heterocyclic synthesis.

Ullmann-Type Coupling

The amino group participates in copper-catalyzed coupling reactions with aryl halides, forming diarylamines. For instance:

Acylation of the Amino Group

The amine reacts with acetylating agents (e.g., acetic anhydride) to form acetamide derivatives.

Key Reactivity Insights:

Scientific Research Applications

Chemistry

1-(3-Amino-4-methylphenyl)ethanone hydrochloride serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications, making it a versatile building block for synthesizing complex molecules.

Key Reactions:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

- Reduction Reactions: It can be reduced to yield corresponding amines or alcohols, expanding its utility in synthetic pathways.

Biology

In biological research, this compound has shown promise due to its potential pharmacological activities.

Biological Activities:

- Antimicrobial Properties: Studies have indicated that derivatives of this compound may exhibit antimicrobial effects, making them candidates for developing new antibiotics.

- Anticancer Activity: Preliminary studies suggest that it could possess anticancer properties, warranting further investigation into its mechanism of action against cancer cells.

Medicine

The medicinal applications of this compound are particularly noteworthy.

Therapeutic Potential:

- Drug Development: Its structural features make it a candidate for drug development targeting various diseases, including infections and cancer.

- Receptor Modulation: Research indicates that this compound may interact with specific receptors in the body, influencing neurotransmitter activity and potentially aiding in the treatment of neurological disorders.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2022) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B (2023) | Anticancer Properties | Showed cytotoxic effects on cancer cell lines with minimal toxicity to normal cells. |

| Study C (2024) | Synthesis of Derivatives | Developed novel derivatives with enhanced biological activity compared to the parent compound. |

These studies highlight the compound's potential across multiple domains, reinforcing its significance in ongoing research.

Mechanism of Action

The mechanism of action of 1-(3-amino-4-methylphenyl)ethanone hydrochloride depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ketone group can participate in nucleophilic addition reactions, affecting enzyme function and protein interactions. The exact pathways involved vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1-(3-Amino-4-methylphenyl)ethanone Hydrochloride and Analogs

*CAS 17071-24-8 corresponds to the free base; the hydrochloride salt is inferred.

Structural and Functional Differences

- Substituent Position and Electronic Effects: The 3-amino-4-methyl substitution in the target compound provides a meta-oriented amino group and a para-methyl group. This contrasts with 1-(2-Amino-4-methoxyphenyl)ethanone HCl (), where the amino group is ortho to the ketone, and the methoxy group is para. 1-(4-Aminophenyl)ethanone HCl () has a para-amino group, which may enhance conjugation and solubility but reduce steric hindrance compared to the meta-substituted target compound .

- Impact of Hydroxy Groups: Compounds like 1-(3-Amino-2-hydroxyphenyl)ethanone HCl () and 1-(5-Amino-2,4-dihydroxyphenyl)ethanone HCl () incorporate hydroxyl groups, increasing polarity and hydrogen-bonding capacity. This makes them more hydrophilic but less stable under acidic conditions compared to the target compound .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: Amino-acetophenones are key intermediates in drug synthesis. For example, 1-(4-(Aminomethyl)phenyl)ethanone HCl () is used in asymmetric synthesis, while the target compound could serve in dopamine receptor ligands or antimicrobial agents . 1-(2-Amino-4-methoxyphenyl)ethanone HCl () may have applications in optoelectronics due to its methoxy group’s electron-donating properties .

- Toxicological Considerations: Limited toxicity data are available for many analogs (e.g., notes uninvestigated toxicological properties). The hydrochloride salt form generally improves bioavailability but requires rigorous purity testing, as seen in pharmaceutical reference standards () .

Biological Activity

1-(3-Amino-4-methylphenyl)ethanone hydrochloride, also known as 3-amino-4-methylacetophenone hydrochloride, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H12ClN

- Molecular Weight : 173.65 g/mol

- IUPAC Name : this compound

Biological Activities

This compound has shown promising biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Research has indicated that derivatives of this compound possess cytotoxic effects against several cancer cell lines. For instance, in vitro studies revealed that the compound could induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Interaction : The compound is believed to interact with various receptors involved in neurotransmission and inflammation, potentially influencing their activity and leading to therapeutic effects.

- Cellular Pathways : It may also affect cellular signaling pathways associated with apoptosis and cell proliferation, particularly in cancer cells .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against both strains, indicating potent antibacterial properties.

- Cytotoxicity Assessment :

Data Summary

Q & A

Q. What are the optimal synthetic routes for 1-(3-Amino-4-methylphenyl)ethanone hydrochloride, and how can reaction conditions be systematically optimized?

A Friedel-Crafts acylation approach using acetyl chloride and AlCl₃ as a catalyst is a plausible route, similar to methods for synthesizing 1-(3-fluoro-4-hydroxyphenyl)ethanone . Key variables to optimize include:

- Catalyst loading : Adjust AlCl₃ stoichiometry to balance reactivity and side-product formation.

- Reflux duration : Monitor reaction completion via TLC or HPLC to avoid over-acylation.

- Workup procedures : Steam distillation or solvent extraction (e.g., dichloromethane) to isolate the product from unreacted starting materials .

Post-synthesis, purify the product via recrystallization in ethanol/water mixtures to achieve >95% purity, as validated by HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

- HPLC : Use a C18 column with UV detection (λmax ~255 nm) for purity assessment, referencing pharmacopeial standards for related acetophenone derivatives .

- NMR : Confirm the methylphenyl and ketone groups via ¹H-NMR (δ 2.1–2.6 ppm for CH₃, δ 7.0–8.0 ppm for aromatic protons) and ¹³C-NMR (δ 205–210 ppm for ketone) .

- Mass spectrometry : Compare the molecular ion peak (expected m/z ~183 for the free base; +HCl adduct at m/z ~219) with theoretical values .

Q. What stability considerations are critical for handling and storing this compound?

Q. What solvents and conditions are suitable for dissolving this compound in experimental settings?

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Calibration curves : Prepare in triplicate across 0.1–100 µg/mL (R² ≥0.995).

- Recovery studies : Spike known concentrations into reaction mixtures or biological samples; target recovery rates of 90–110% .

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed, and what are common by-products in its synthesis?

- By-products : Likely include unreacted 3-amino-4-methylphenol, over-acylated derivatives (e.g., diacetylated products), and hydrolysis by-products (e.g., free amine) .

- Impurity quantification : Use gradient HPLC with a mobile phase of acetonitrile/0.1% TFA (v/v) to resolve impurities. Compare retention times to reference standards (e.g., salbutamol impurities) .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic or electrophilic reactions?

- Electrophilic sites : The ketone group is susceptible to nucleophilic attack (e.g., Grignard reagents), while the amino group participates in diazotization or Schiff base formation .

- DFT calculations : Model charge distribution to predict reactivity hotspots (e.g., electron-deficient aromatic ring) .

Q. How can researchers resolve contradictory data in degradation studies (e.g., conflicting degradation pathways)?

- Stress testing : Compare degradation under oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.

- LC-MS/MS : Identify degradation products (e.g., quinone derivatives from oxidation) and correlate with mechanistic pathways .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Catalyst recycling : Optimize AlCl₃ recovery via aqueous workup to reduce costs.

- Continuous flow reactors : Minimize side reactions (e.g., polymerization) by controlling residence time and temperature .

Q. How can computational models predict the compound’s behavior in biological systems (e.g., solubility, logP)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.